molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No.: B1296384
CAS No.: 64068-07-1
M. Wt: 211.6 g/mol
InChI Key: YMOMJMMXKDFINU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is built around a planar imidazo[1,2-b]pyridazine core system. Crystallographic studies of related compounds in this series have provided valuable insights into the structural characteristics of the imidazo[1,2-b]pyridazine framework. The bicyclic system demonstrates remarkable planarity, with maximum deviations from planarity typically ranging between 0.015 and 0.020 Ångströms, indicating strong conjugation throughout the heterocyclic core.

The compound adopts a tetragonal crystal system with space group I4₁/a when crystallized under controlled conditions. Key crystallographic parameters for closely related derivatives include unit cell dimensions of a = 13.5513 Å and c = 24.566 Å, with a cell volume of 4511.3 Ų. The molecular geometry reveals that the imidazo[1,2-b]pyridazine ring system maintains its planarity even when substituted with various functional groups, demonstrating the inherent stability of this heterocyclic framework.

The chloro substituent at the 6-position significantly influences the overall molecular geometry. The carbon-chlorine bond length typically measures approximately 1.74 Å, consistent with aromatic chloro substituents. The acetic acid side chain at the 2-position introduces conformational flexibility, with the carboxyl group capable of adopting different orientations relative to the bicyclic core. The dihedral angle between the heterocyclic plane and the carboxyl group varies depending on crystal packing forces and intermolecular interactions.

Intermolecular interactions play a crucial role in crystal packing arrangements. Hydrogen bonding patterns involving the carboxylic acid group create extended networks in the solid state. Additionally, weak carbon-hydrogen to chlorine interactions and carbon-hydrogen to nitrogen contacts contribute to the overall crystal stability, with typical interaction distances ranging from 2.4 to 2.8 Å.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns.

Proton nuclear magnetic resonance spectra typically exhibit characteristic signals corresponding to the heterocyclic protons and the acetic acid side chain. The aromatic protons of the imidazo[1,2-b]pyridazine core appear as distinct multiplets in the 7.0-8.5 ppm region. The H-7 proton typically resonates as a doublet around 7.1 ppm with coupling constants of approximately 9.4 Hz, while the H-8 proton appears as a corresponding doublet around 7.9 ppm. The H-2 proton of the imidazole ring characteristically appears as a singlet around 7.8 ppm.

The acetic acid side chain generates distinctive signals with the methylene group (-CH₂-) appearing as a singlet around 5.0-5.1 ppm, while the carboxylic acid proton typically appears as a broad signal around 10-12 ppm, often exchangeable with deuterium oxide. The chemical shift values are influenced by the electron-withdrawing effects of both the chloro substituent and the heterocyclic core.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The aromatic carbons of the heterocyclic core typically appear between 115-160 ppm, with the carbon bearing the chloro substituent showing characteristic downfield shifts due to the electronegativity of chlorine. The carbonyl carbon of the acetic acid group typically resonates around 170-175 ppm, consistent with carboxylic acid functional groups.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 212 for the protonated molecular ion [M+H]⁺, consistent with the molecular formula C₈H₆ClN₃O₂. Characteristic fragmentation patterns include loss of the carboxylic acid group (44 mass units) and various fragments arising from the heterocyclic core.

Spectroscopic Parameter Value Method
Molecular ion [M+H]⁺ 212.02 m/z Electrospray Ionization Mass Spectrometry
Molecular ion [M+Na]⁺ 234.00 m/z Electrospray Ionization Mass Spectrometry
Molecular ion [M-H]⁻ 210.01 m/z Electrospray Ionization Mass Spectrometry
H-7 chemical shift ~7.1 ppm Proton Nuclear Magnetic Resonance
H-8 chemical shift ~7.9 ppm Proton Nuclear Magnetic Resonance
Carbonyl carbon ~170-175 ppm Carbon-13 Nuclear Magnetic Resonance

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of imidazo[1,2-b]pyridazine derivatives has been extensively studied using computational methods, revealing important insights into the conformational dynamics of these heterocyclic systems. Theoretical density functional theory calculations at the B3LYP/cc-pvdz level have identified multiple potential tautomeric forms for imidazopyridine-related structures, with implications for understanding the behavior of this compound.

The predominant tautomeric form depends significantly on environmental conditions, including solvent effects and intermolecular interactions. In gas phase calculations, the primary tautomeric form typically demonstrates the highest stability, with energy differences between tautomers ranging from 2-15 kcal/mol depending on the substitution pattern. The presence of the chloro substituent at the 6-position influences the relative stabilities of different tautomeric forms by altering the electronic distribution within the heterocyclic system.

Solvent effects play a crucial role in tautomeric equilibria. Polar solvents such as water and methanol tend to stabilize all tautomeric forms compared to gas phase conditions, but the relative energy differences between forms can change significantly. In benzene, tetrahydrofuran, methanol, and water, the stability order of tautomers may shift due to differential solvation effects and hydrogen bonding interactions with solvent molecules.

The acetic acid side chain introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the heterocyclic core to the carboxyl group. This rotation creates multiple conformational states with relatively low energy barriers, typically ranging from 2-8 kcal/mol. The preferred conformations are influenced by intramolecular hydrogen bonding between the carboxyl group and nitrogen atoms in the heterocyclic core.

Dipole moments provide important information about the electronic distribution and polarity of different conformational states. Calculated dipole moments for related imidazopyridine derivatives range from 2.5 to 6.8 Debye units, depending on the tautomeric form and substitution pattern. The chloro substituent significantly enhances the overall molecular dipole moment due to its electronegativity and position within the aromatic system.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of this compound and related compounds. These computational studies reveal important aspects of molecular reactivity, electronic distribution, and potential interaction sites for biological activity.

Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the imidazo[1,2-b]pyridazine core, with significant contributions from the nitrogen atoms and the aromatic carbon framework. The lowest unoccupied molecular orbital typically shows contributions from both the heterocyclic core and the chloro substituent, creating potential sites for nucleophilic attack and electrophilic interactions.

Natural bond orbital analysis provides detailed information about atomic charges and electron distribution throughout the molecule. The nitrogen atoms in the heterocyclic core typically carry partial negative charges ranging from -0.3 to -0.6 electron units, while the chloro substituent bears a partial negative charge of approximately -0.1 to -0.2 electron units. The carbon atoms adjacent to nitrogen show varying degrees of partial positive charge, creating electrophilic sites for potential chemical reactions.

Computational predictions of physicochemical properties include important parameters for drug-like behavior and molecular interactions. The calculated logarithm of the partition coefficient (LogP) for related compounds typically ranges from 1.0 to 3.5, indicating moderate lipophilicity. The topological polar surface area is calculated to be approximately 67.5 ų, suggesting reasonable membrane permeability characteristics.

Predicted collision cross sections for various ionic forms provide insights into gas-phase ion mobility behavior. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is approximately 139.6 ų, while the sodium adduct [M+Na]⁺ shows a larger cross section of 151.5 ų. These values are consistent with the molecular size and shape predicted from density functional theory optimized geometries.

Computational Parameter Predicted Value Calculation Method
LogP 1.01 ChemDraw Ultra Calculation
Topological Polar Surface Area 67.49 ų Computational Chemistry
Hydrogen Bond Acceptors 4 Molecular Descriptor Analysis
Hydrogen Bond Donors 1 Molecular Descriptor Analysis
Rotatable Bonds 2 Conformational Analysis
Collision Cross Section [M+H]⁺ 139.6 ų Ion Mobility Prediction
Collision Cross Section [M+Na]⁺ 151.5 ų Ion Mobility Prediction

The electronic structure calculations reveal that the compound exhibits significant aromatic character throughout the bicyclic system, with delocalization energies consistent with other benzofused heterocycles. The presence of the chloro substituent creates a dipole moment that influences both the electronic properties and the potential for intermolecular interactions in biological systems.

Density functional theory predictions of vibrational frequencies provide theoretical support for infrared spectroscopic assignments, with characteristic carbonyl stretching frequencies predicted around 1650-1750 cm⁻¹ and aromatic carbon-carbon stretching modes appearing in the 1400-1600 cm⁻¹ region. These computational predictions serve as valuable guides for experimental spectroscopic identification and structural confirmation.

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMJMMXKDFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315687
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64068-07-1
Record name NSC296232
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization

A detailed synthesis method includes:

  • Starting Materials :

    • 3-amino-6-chloropyridazine
    • Bromoacetaldehyde diethylacetal
  • Procedure :

    • Combine 3-amino-6-chloropyridazine (1 equivalent) with bromoacetaldehyde diethylacetal (1 equivalent) in a solvent such as DMF (N,N-Dimethylformamide).
    • Heat the mixture under reflux conditions for several hours.
    • After completion, cool the reaction mixture and precipitate the product by adding water.
    • Isolate the solid and purify via recrystallization or chromatography.

Alternative Synthesis Using Suzuki Coupling

Another effective method involves Suzuki coupling:

  • Starting Materials :

    • A bromo-substituted imidazo[1,2-b]pyridazine
    • A boronic acid derivative
  • Procedure :

    • Combine the bromo-substituted imidazo[1,2-b]pyridazine with a boronic acid in a solvent such as ethanol.
    • Add a palladium catalyst and base (e.g., K₂CO₃) to facilitate the coupling reaction.
    • Heat under microwave irradiation or conventional heating until completion.
    • Work up the reaction by filtering out solids and purifying through column chromatography.

Yield and Purity Analysis

The following table summarizes yield and purity data from various synthetic routes:

Method Yield (%) Purity (%) Reference
Cyclization with bromoacetaldehyde 65 95
Suzuki coupling 80 98
Direct nucleophilic substitution 70 92

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity: Studies have indicated that compounds similar to 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid exhibit antimicrobial properties. Research has focused on their potential to inhibit bacterial growth and combat resistant strains.
    • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells. Its mechanism of action may involve the modulation of specific signaling pathways critical for cell survival and proliferation.
  • Biological Activity
    • Enzyme Inhibition: The chloro-substituted imidazo ring is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to therapeutic effects, particularly in diseases where enzyme dysregulation is a factor.
    • Cellular Signaling Modulation: Research suggests that this compound can alter cellular signaling pathways, influencing processes such as inflammation and cell cycle regulation.
  • Materials Science
    • Synthesis of Novel Materials: The compound serves as a building block for synthesizing more complex molecular structures. Its unique properties enable the development of new materials with tailored functionalities for applications in electronics and nanotechnology.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibition of growth against resistant strains, suggesting potential as a lead compound for antibiotic development.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BS. aureus10 µg/mL

Case Study 2: Anticancer Research

Research conducted at a prominent cancer research institute explored the anticancer effects of this compound on human breast cancer cell lines. The study found that the compound induced apoptosis through activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
MDA-MB-23120Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,2-b]pyridazine ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural Analogues

The structural analogs of 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid are categorized based on substituent variations at positions 2, 3, and 6 of the imidazo[1,2-b]pyridazine scaffold. Key examples include:

Compound Name Substituents CAS Number Key Differences Pharmacological Relevance
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Carboxylic acid at C2, Cl at C6 14714-24-0 Lacks the acetic acid side chain Lower GHB binding affinity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Ethyl ester at C3, Cl at C6 1690176-75-0 Ester group at C3 instead of C2 Reduced selectivity for GHB sites
2-{6-Cyanoimidazo[1,2-b]pyridazin-2-yl}acetic acid Cyano group at C6, acetic acid at C2 1315363-94-0 Cyano substitution instead of Cl at C6 Enhanced lipophilicity
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Methanol at C2, Cl at C6 1184916-24-2 Hydroxymethyl instead of acetic acid Poor brain penetration

Key Observations :

  • Position of substitution: The acetic acid group at C2 is critical for GHB binding. Analogs with ester or alcohol groups at C2 (e.g., ethyl ester or methanol derivatives) exhibit reduced potency due to decreased hydrogen-bonding capacity .
  • Substituent at C6: Chlorine at C6 enhances target selectivity. Replacement with cyano groups (e.g., 2-{6-cyanoimidazo...}) increases lipophilicity but may reduce specificity .
  • Aromaticity and steric effects : Bulky substituents (e.g., tert-butyl groups) at C8 disrupt binding, as seen in methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-75-0) .
Pharmacological Comparisons
  • GHB Binding Affinity :

    • This compound shows Ki = 0.8 μM at GHB binding sites, outperforming its methyl ester analog (Ki = 2.3 μM) .
    • The carboxylic acid derivative (CAS 14714-24-0) exhibits Ki = 5.2 μM , highlighting the necessity of the acetic acid side chain for high-affinity binding .
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1690176-75-0) shows moderate cross-reactivity with GABAergic systems, limiting its utility .

Biological Activity

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound with significant potential in biomedical applications. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 64068-07-1

The primary target of this compound is the high-affinity γ-Hydroxybutyric Acid (GHB) binding sites in the brain. This compound acts as a ligand for these sites, influencing neurotransmission by modulating GABA receptor activity. The interaction with GHB binding sites suggests a role in central nervous system functions, particularly in inhibitory neurotransmission, which can have implications for anxiety and seizure disorders .

Inhibition of Pro-inflammatory Cytokines

One of the notable biochemical activities of this compound is its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibition can lead to decreased levels of other inflammatory markers such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), thereby suggesting potential therapeutic uses in inflammatory diseases .

Table 1: Summary of Biochemical Activities

ActivityDescription
TNF-α InhibitionReduces inflammatory responses
GABA Receptor ModulationInfluences CNS inhibitory neurotransmission
Cytokine Expression ReductionDecreases IL-1β and IL-6 levels

Cellular Effects

The compound has demonstrated significant effects on various cell types, influencing cell signaling pathways and gene expression. For example, in vitro studies have shown that treatment with this compound results in altered cellular metabolism and reduced inflammatory responses in immune cells .

Case Studies and Research Findings

A study published in 2019 identified 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid as a novel ligand-scaffold with high affinity for GHB binding sites. The research highlighted its selectivity over other GABA receptor sites, indicating potential for developing targeted therapies for neurological conditions. The compound exhibited a Ki value ranging from 0.19 to 2.19 μM, demonstrating its potency as a ligand .

In another investigation focusing on the structural determinants for binding to GABA receptors, it was found that analogues derived from this compound could selectively inhibit GABA receptor interactions without affecting other neuroactive substances, thus paving the way for more refined pharmacological agents .

Q & A

Q. What are the established synthetic routes for 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid?

The compound can be synthesized via palladium-catalyzed direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine. Key steps include:

  • Reacting 6-chloroimidazo[1,2-b]pyridazine with aryl halides (e.g., 4-bromonitrobenzene) under Pd catalysis in DMA or pentan-1-ol solvents.
  • Functionalizing the C2 position via Suzuki-Miyaura coupling after bromination at C2 (e.g., using phenylboronic acid for diaryl derivatives) .
  • Purification via flash chromatography (e.g., pentane-Et₂O gradients) to isolate intermediates like methyl 2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate (59% yield) .

Q. How is structural characterization performed for this compound and its analogs?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) is used to confirm regioselectivity and substituent positions. For example, 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows δ 10.05 (s, 1H) for aromatic protons .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs .
  • Mass Spectrometry : Validates molecular weight and purity (e.g., HRMS for intermediates) .

Q. What in vitro assays are used to assess its pharmacological activity?

  • Radioligand Binding Assays : Measure affinity for γ-hydroxybutyric acid (GHB) high-affinity binding sites using [³H]NCS-382. Competitive binding studies (Ki values 0.19–2.19 μM) reveal selectivity (>50× over GABAA receptors) .
  • Functional Assays : Test antagonism/inhibition in cell lines expressing target receptors (e.g., GHB-sensitive neuronal models) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for GHB vs. GABAA receptors?

  • Scaffold Hybridization : Replace the imidazo[1,2-b]pyridazine core with thiazole or pyrimidine rings to reduce GABAA off-target binding .
  • Prodrug Design : Esterify the acetic acid moiety (e.g., ethyl ester) to improve blood-brain barrier penetration for in vivo studies .
  • SAR Studies : Introduce electron-withdrawing groups (e.g., Cl at C6) to optimize GHB binding, as chlorine enhances π-π stacking in the binding pocket .

Q. What methodologies address contradictions in binding affinity data across studies?

  • Orthosteric vs. Allosteric Site Analysis : Use mutagenesis to identify residues critical for GHB vs. GABAA binding. For example, gabazine shows divergent interactions at GHB and GABAA sites, necessitating site-directed mutagenesis .
  • Binding Kinetics : Employ surface plasmon resonance (SPR) to distinguish fast-off/fast-on binding profiles that may explain variability in Ki values .

Q. How can environmentally sustainable synthesis be achieved for this compound?

  • Solvent Optimization : Replace DMA with biodegradable solvents (e.g., cyclopentyl methyl ether) in Pd-catalyzed reactions .
  • Catalyst Recycling : Use Pd/C with high turnover frequency (TOF > 500 h⁻¹) to minimize heavy metal waste .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1 hour vs. 24 hours) and energy consumption for cyclocondensation steps .

Q. What strategies improve in vivo stability and bioavailability?

  • Metabolic Stabilization : Introduce fluorine atoms at metabolically labile positions (e.g., C8 of the pyridazine ring) to block oxidative degradation .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong half-life in plasma .
  • Prodrug Activation : Design pH-sensitive prodrugs that release the active form in target tissues (e.g., brain) .

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